molecular formula C12H10ClNO2 B2589405 2-(Benzyloxy)-5-chloropyridin-3-OL CAS No. 1881321-41-0

2-(Benzyloxy)-5-chloropyridin-3-OL

Cat. No. B2589405
CAS RN: 1881321-41-0
M. Wt: 235.67
InChI Key: OIMSOVXQVNPLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Benzyloxy)-5-chloropyridin-3-OL” is a compound that contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a benzyloxy group and a chlorine atom attached to the pyridine ring, and a hydroxyl group (-OH) attached to the 3rd position of the ring.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with a benzyl chloride derivative in the presence of a base. This is a common method for introducing benzyloxy groups into molecules .


Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)-5-chloropyridin-3-OL” would be characterized by the presence of a pyridine ring with substituents at the 2nd, 3rd, and 5th positions. The presence of the nitrogen atom in the ring, the chlorine atom, the benzyloxy group, and the hydroxyl group would all contribute to the overall properties of the molecule .


Chemical Reactions Analysis

The reactivity of “2-(Benzyloxy)-5-chloropyridin-3-OL” would be influenced by the functional groups present in the molecule. The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzyloxy)-5-chloropyridin-3-OL” would be influenced by its molecular structure. For example, the presence of the polar hydroxyl group and the aromatic pyridine ring could impact its solubility in various solvents .

Mechanism of Action

The mechanism of action of “2-(Benzyloxy)-5-chloropyridin-3-OL” would depend on its intended use. For example, many pyridine derivatives are used in the development of drugs due to their ability to bind to various biological targets .

Safety and Hazards

As with any chemical compound, handling “2-(Benzyloxy)-5-chloropyridin-3-OL” would require appropriate safety measures. This typically includes avoiding inhalation or contact with skin or eyes, and not ingesting the compound .

Future Directions

The future research directions for “2-(Benzyloxy)-5-chloropyridin-3-OL” would depend on its potential applications. Given the wide range of uses for pyridine derivatives, it could be explored for use in pharmaceuticals, agrochemicals, or materials science .

properties

IUPAC Name

5-chloro-2-phenylmethoxypyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c13-10-6-11(15)12(14-7-10)16-8-9-4-2-1-3-5-9/h1-7,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMSOVXQVNPLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-5-chloropyridin-3-OL

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